3-Oxo-2-(pyridin-3-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile
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Overview
Description
3-Oxo-2-(pyridin-3-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile is an organic compound that features a pyridine ring, a benzofuran ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(pyridin-3-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Nitrile Group: The nitrile group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The pyridine ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic effects. It could be screened for activity against various diseases, including cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Oxo-2-(pyridin-3-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-(pyridin-3-yl)propanenitrile: Lacks the benzofuran ring.
3-(4,5,6,7-Tetrahydro-1-benzofuran-2-yl)propanenitrile: Lacks the pyridine ring.
Uniqueness
The combination of the pyridine ring, benzofuran ring, and nitrile group in 3-Oxo-2-(pyridin-3-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile makes it unique. This structural complexity could result in unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H14N2O2 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-oxo-2-pyridin-3-yl-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile |
InChI |
InChI=1S/C16H14N2O2/c17-9-13(12-5-3-7-18-10-12)16(19)15-8-11-4-1-2-6-14(11)20-15/h3,5,7-8,10,13H,1-2,4,6H2 |
InChI Key |
KOZMIEBXTZFJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(O2)C(=O)C(C#N)C3=CN=CC=C3 |
Origin of Product |
United States |
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